molecular formula C28H25NO7S3 B408511 DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B408511
M. Wt: 583.7g/mol
InChI Key: YJYSHUINFFODQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a quinoline derivative, and a dithiole ring

Preparation Methods

The synthesis of DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde.

    Synthesis of the quinoline derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the dithiole ring: This step may involve the reaction of a dithiol with a suitable electrophile.

    Coupling reactions: The final compound is obtained by coupling the benzodioxole, quinoline, and dithiole intermediates under specific conditions, such as the use of a catalyst or specific temperature and pressure settings.

Chemical Reactions Analysis

Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its complex structure, which imparts specific chemical and biological properties that are distinct from those of similar compounds.

Properties

Molecular Formula

C28H25NO7S3

Molecular Weight

583.7g/mol

IUPAC Name

dimethyl 2-[1-(1,3-benzodioxole-5-carbonyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H25NO7S3/c1-13-9-16-17(10-14(13)2)29(24(30)15-7-8-18-19(11-15)36-12-35-18)28(3,4)23(37)20(16)27-38-21(25(31)33-5)22(39-27)26(32)34-6/h7-11H,12H2,1-6H3

InChI Key

YJYSHUINFFODQE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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